2-Chloro-4-ethenyl-1-fluorobenzene
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Overview
Description
2-Chloro-4-ethenyl-1-fluorobenzene is an organic compound with the molecular formula C8H6ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the first position, and an ethenyl group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
2-Chloro-4-ethenyl-1-fluorobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethenyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethenyl-1-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethenyl-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include ethyl derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethenyl-1-fluorobenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-ethynyl-1-fluorobenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
2-Chloro-4-methyl-1-fluorobenzene: Similar structure but with a methyl group instead of an ethenyl group.
2-Chloro-4-ethyl-1-fluorobenzene: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-Chloro-4-ethenyl-1-fluorobenzene is unique due to the presence of the ethenyl group, which imparts specific reactivity and properties. The combination of chlorine and fluorine atoms also influences its chemical behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAXNQRVSFQSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011029-41-6 |
Source
|
Record name | 2-chloro-4-ethenyl-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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